[Bis(pyrazol-1-yl)(acetimino)hydridoborato](p-cymene)ruthenium(II) trifluoromethanesulfonate
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Description
[Bis(pyrazol-1-yl)(acetimino)hydridoborato](p-cymene)ruthenium(II) trifluoromethanesulfonate is a useful research compound. Its molecular formula is C19H26BF3N5O3RuS+ and its molecular weight is 573.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 574.084491 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as MFCD30475645, is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in vasculogenesis and angiogenesis, processes that are essential for the growth and development of new blood vessels .
Mode of Action
The compound interacts with its target, VEGFR2, through a ligand that is capable of inhibiting VEGFR2 . This ligand is a bispyrazole-containing benzimidazole . The interaction between the compound and VEGFR2 results in the inhibition of the receptor, which in turn affects the processes of vasculogenesis and angiogenesis .
Biochemical Pathways
The inhibition of VEGFR2 by the compound affects the VEGF signaling pathway, which is involved in the regulation of vasculogenesis and angiogenesis . The downstream effects of this inhibition include the impairment of new blood vessel formation, which can have significant implications in the context of cancer, as tumors require a supply of blood for their growth and proliferation .
Pharmacokinetics
It is known that the compound is a dual site catalyst for the mild, selective nitrile reduction .
Result of Action
The compound exhibits cytotoxicity, with IC50 values less than 15 μM . It impairs mitochondrial function and reduces the cellular glutathione (GSH) pool . Despite the ability of GSH to degrade the complexes, the compound retains its activity in the presence of GSH . The compound shows anti-proliferative activity by the mitochondria-mediated intrinsic apoptotic pathway .
Action Environment
It is known that the compound retains its activity in the presence of gsh, suggesting that it may be stable and effective in environments with high gsh concentrations .
Properties
InChI |
InChI=1S/C10H16.C6H6BN4.C2H4N.CHF3O3S.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-3-8-10(5-1)7-11-6-2-4-9-11;1-2-3;2-1(3,4)8(5,6)7;/h4-10H,1-3H3;1-6H;3H,1H3;(H,5,6,7);/q;;;;+2/p-1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSBQJNPTYRUOV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](N1C=CC=N1)N2C=CC=N2.C[C]=N.CC1C=CC(C=C1)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BF3N5O3RuS+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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